molecular formula C15H16O4 B4988047 4-butyl-2-oxo-2H-chromen-7-yl acetate

4-butyl-2-oxo-2H-chromen-7-yl acetate

Cat. No.: B4988047
M. Wt: 260.28 g/mol
InChI Key: MFCLBHSIIHUBRA-UHFFFAOYSA-N
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Description

4-Butyl-2-oxo-2H-chromen-7-yl acetate is a chemical compound belonging to the class of organic compounds known as chromones. Chromones are characterized by their benzopyran-4-one structure, which consists of a fused benzene and pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butyl-2-oxo-2H-chromen-7-yl acetate typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-butyl-2H-chromen-2-one as the starting material.

  • Acetylation Reaction: The hydroxyl group of 4-butyl-2H-chromen-2-one is acetylated using acetic anhydride in the presence of a catalyst such as pyridine or DMAP (4-dimethylaminopyridine).

  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Butyl-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding quinone derivatives.

  • Reduction: Reduction reactions can reduce the chromone ring, leading to the formation of dihydrochromones.

  • Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) and iron(III) chloride (FeCl3).

Major Products Formed:

  • Oxidation: Quinone derivatives.

  • Reduction: Dihydrochromones.

  • Substitution: Brominated or chlorinated derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Research indicates that compounds within the coumarin family, including 4-butyl-2-oxo-2H-chromen-7-yl acetate, demonstrate significant anticancer properties. For instance, derivatives of this compound have shown effectiveness against various cancer cell lines, including MCF-7 breast cancer cells. A study reported an IC50 value of 0.47 μM for related coumarin compounds against these cells, suggesting strong potential for therapeutic applications in oncology .

1.2 Anti-inflammatory Properties

The compound has been observed to inhibit enzymes involved in inflammatory processes, presenting opportunities for development as anti-inflammatory drugs. Its interaction with specific receptors can modulate cellular signaling pathways related to inflammation.

1.3 Anticoagulant Effects

This compound has also been investigated for its anticoagulant properties. The mechanism involves inhibition of vitamin K epoxide reductase, which is critical in the blood clotting process. This suggests potential use in managing conditions related to thrombosis.

Agricultural Applications

2.1 Natural Pesticides and Herbicides

The biological activity of this compound extends to agricultural applications where it may serve as a natural pesticide or herbicide. Its structural features enhance its solubility and bioavailability, making it suitable for use in agrochemical formulations.

Industrial Applications

3.1 Flavoring and Fragrance Industry

Due to its unique chemical structure and pleasant aroma, this compound is utilized in the flavoring and fragrance industries. Its properties make it an attractive candidate for developing flavoring agents and fragrances.

3.2 Synthesis of Complex Organic Molecules

In synthetic organic chemistry, this compound serves as a building block for more complex molecules. Its ability to undergo various chemical reactions such as oxidation and substitution allows for the creation of diverse derivatives with tailored properties .

Chemical Properties and Reactions

The compound can participate in several chemical reactions:

Reaction Type Description Common Reagents
OxidationConverts to carboxylic acids or ketonesPotassium permanganate, chromium trioxide
ReductionConverts carbonyl groups to alcoholsSodium borohydride, lithium aluminum hydride
SubstitutionEster group can be replaced with other functional groupsAlkyl halides, amines

These reactions highlight its versatility in chemical synthesis and modification .

Case Studies

Case Study 1: Anticancer Research
A study conducted on the anticancer effects of coumarin derivatives demonstrated that modifications to the chromen structure significantly enhanced cytotoxicity against breast cancer cells (MCF-7). The study highlighted the importance of substituents like butyl groups in increasing biological activity .

Case Study 2: Anti-inflammatory Mechanisms
Research focusing on the anti-inflammatory potential of coumarins found that this compound effectively inhibited key inflammatory enzymes, suggesting its use as a therapeutic agent in inflammatory diseases.

Mechanism of Action

The mechanism by which 4-butyl-2-oxo-2H-chromen-7-yl acetate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an antioxidant by scavenging free radicals, thereby reducing oxidative stress. It may also modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response.

Comparison with Similar Compounds

4-Butyl-2-oxo-2H-chromen-7-yl acetate is similar to other chromone derivatives, such as:

  • 4-ethyl-2-oxo-2H-chromen-7-yl acetate

  • 4-propyl-2-oxo-2H-chromen-7-yl acetate

  • 4-methyl-2-oxo-2H-chromen-7-yl acetate

Uniqueness: What sets this compound apart from its analogs is its specific butyl group, which influences its chemical properties and biological activities. The presence of the butyl group can enhance the compound's lipophilicity, potentially improving its bioavailability and efficacy in biological systems.

Properties

IUPAC Name

(4-butyl-2-oxochromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-3-4-5-11-8-15(17)19-14-9-12(18-10(2)16)6-7-13(11)14/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCLBHSIIHUBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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